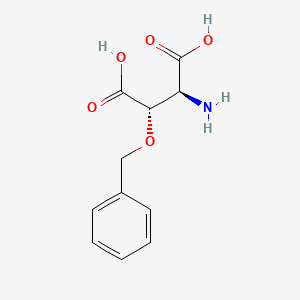
(3s)-3-(Benzyloxy)-L-Aspartic Acid
Übersicht
Beschreibung
(3s)-3-(Benzyloxy)-L-Aspartic Acid, also known as (3s)-3-BOC-L-Aspartic Acid, is an amino acid derivative that is used in various scientific research applications. It is a versatile compound that can be used for a wide range of applications, including in vivo and in vitro studies. This compound has been extensively studied and its mechanism of action and biological activity have been well documented.
Wissenschaftliche Forschungsanwendungen
Neurodegenerative Research
DL-TBOA has been used in neurodegenerative research, particularly in the study of Alzheimer’s disease . It has been found that β-amyloid–dependent neuronal hyperactivity, which is believed to contribute to the circuit dysfunction characterizing the early stages of Alzheimer’s disease, is initiated by the suppression of glutamate reuptake . DL-TBOA plays a role in this process .
Neurotransmission Studies
DL-TBOA is a potent nontransportable inhibitor of glutamate transporters . It has been used in studies investigating the effect of neurotransmitters on brain function . In one study, it was found that DL-TBOA does not alter the 4-aminopyridine (4-AP)-evoked depolarization of the synaptosomal membrane potential .
Cancer Research
DL-TBOA has been found to augment SN 38 induced colorectal cancer cell death in drug-resistant cell lines . This suggests that DL-TBOA could potentially be used in the treatment of drug-resistant colorectal cancer .
Excitatory Amino Acid Transporter (EAAT) Studies
In a FLIPR Membrane Potential (FMP) assay, DL-TBOA has been found to have K m values of 0.59, 1.8 and 2.8 μM for human EAAT2, EAAT3 and EAAT1, respectively . This indicates that DL-TBOA has a significant effect on these transporters .
Synaptic Activity Enhancement
DL-TBOA has been found to enhance synaptic activity in the frog labyrinth . This suggests that DL-TBOA could potentially be used in studies investigating synaptic activity .
Neuroprotective Treatment Research
DL-TBOA has been used in research investigating neuroprotective treatments . In one study, it was found that DL-TBOA inhibits the potassium channel blocker 4-aminopyridine (4-AP)-evoked release of glutamate . This suggests that DL-TBOA could potentially be used in the development of neuroprotective treatments .
Eigenschaften
IUPAC Name |
(2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOBCYXURWDEDS-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415515 | |
| Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3s)-3-(Benzyloxy)-L-Aspartic Acid | |
CAS RN |
208706-75-6 | |
| Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the primary target of DL-TBOA?
A1: DL-TBOA primarily targets excitatory amino acid transporters (EAATs) []. These transporters play a crucial role in regulating extracellular glutamate levels in the central nervous system by transporting it into surrounding glial cells, thereby terminating glutamatergic synaptic transmission.
Q2: How does DL-TBOA interact with EAATs?
A2: DL-TBOA acts as a competitive, non-transported blocker of EAATs []. It binds to the transporter's substrate binding site, preventing glutamate from binding and being transported. Unlike some inhibitors, DL-TBOA does not induce transporter-mediated currents or heteroexchange with intracellular glutamate [].
Q3: What are the downstream effects of inhibiting EAATs with DL-TBOA?
A3: Inhibiting EAATs with DL-TBOA leads to an accumulation of glutamate in the extracellular space [, ]. This can have various consequences, including:
- Enhanced activation of extrasynaptic glutamate receptors: Elevated glutamate levels can lead to prolonged activation of both synaptic and extrasynaptic NMDA and AMPA receptors, contributing to neuronal excitability and potentially excitotoxicity [, ].
- Modulation of synaptic plasticity: DL-TBOA has been shown to affect both long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, highlighting its influence on synaptic plasticity mechanisms [, ].
- Altered neuronal network activity: By disrupting glutamate homeostasis, DL-TBOA can induce abnormal neuronal activity patterns, such as slow network oscillations (SNOs) in the developing hippocampus and paroxysmal hyperactivity in the prefrontal cortex of AD mouse models [, ].
Q4: What is the molecular formula and weight of DL-TBOA?
A4: The molecular formula of DL-TBOA is C12H15NO5, and its molecular weight is 253.25 g/mol. Detailed spectroscopic data can be found in relevant chemical databases and publications.
Q5: Is DL-TBOA chemically stable, and how does its stability compare to other EAAT inhibitors?
A5: DL-TBOA demonstrates higher chemical stability compared to its benzoyl analog, Threo-Beta-Benzoyloxyaspartate (TBzOAsp) []. This improved stability is attributed to the replacement of the labile ester bond in TBzOAsp with a more stable ether linkage in DL-TBOA.
Q6: Does DL-TBOA have any known catalytic properties?
A6: DL-TBOA is not known to possess any catalytic properties. Its primary mode of action is through binding and inhibiting EAATs, not catalyzing chemical reactions.
Q7: Have computational methods been used to study DL-TBOA and its interactions with EAATs?
A7: Yes, computational chemistry and modeling techniques, including molecular docking, have been employed to investigate the binding interactions between DL-TBOA and EAATs []. These studies help elucidate the structural basis of DL-TBOA's inhibitory potency and selectivity.
Q8: How do structural modifications of DL-TBOA affect its activity and selectivity for different EAAT subtypes?
A8: Research on novel L-TBOA analogs with substitutions on the benzene ring has shown that these modifications significantly influence their potency and selectivity for EAAT subtypes []. For instance, TFB-TBOA, with a trifluoromethylbenzoylamino group, displayed significantly higher potency for EAAT1 and EAAT2 compared to L-TBOA []. These findings underscore the importance of SAR studies in optimizing DL-TBOA derivatives for targeted therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



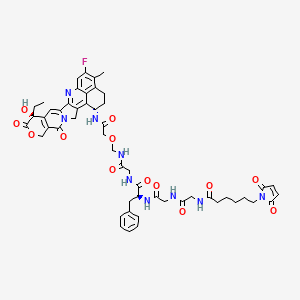
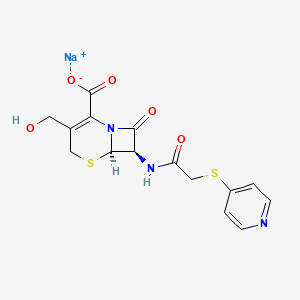

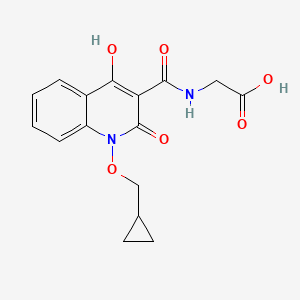

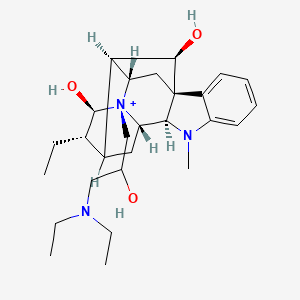
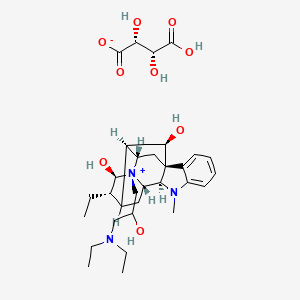




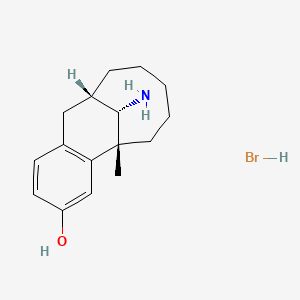

![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B607086.png)